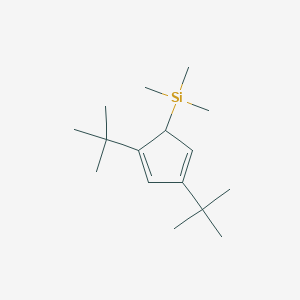
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H26Si It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 2 and 4 are replaced by tert-butyl groups, and the hydrogen atom at position 1 is replaced by a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane typically involves the reaction of 2,4-di-tert-butylcyclopentadienyl anion with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,4-Di-tert-butylcyclopentadienyl anion+Trimethylsilyl chloride→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism by which (2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane exerts its effects is primarily through its ability to form stable complexes with metals. The cyclopentadienyl ring can coordinate with metal centers, while the trimethylsilyl group provides steric protection, enhancing the stability of the resulting complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations.
類似化合物との比較
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tert-butyl groups, making it less sterically hindered.
Tetramethylcyclopentadienyltrimethylsilane: Another derivative with methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
Uniqueness
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is unique due to the presence of both tert-butyl and trimethylsilyl groups. The tert-butyl groups provide significant steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group enhances the compound’s ability to form stable metal complexes, making it valuable in organometallic chemistry and catalysis.
特性
CAS番号 |
116222-88-9 |
|---|---|
分子式 |
C16H30Si |
分子量 |
250.49 g/mol |
IUPAC名 |
(2,4-ditert-butylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C16H30Si/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,14H,1-9H3 |
InChIキー |
ZICMYSKYPRJTRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(C(=C1)C(C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

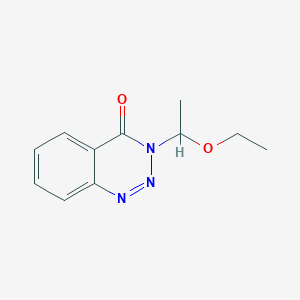
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)

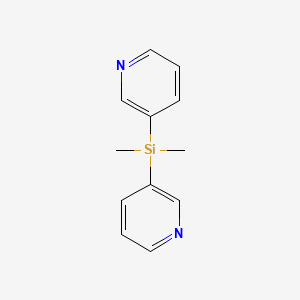
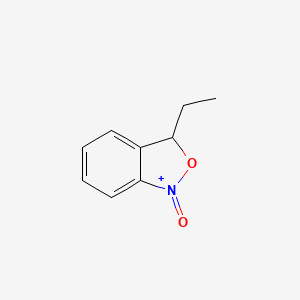
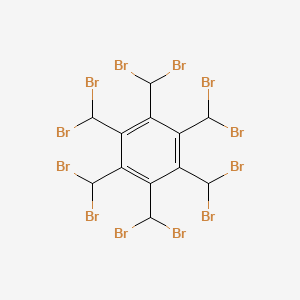
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
